1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Chemical purity Quality control Procurement specification

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1594127-49-7) is a boronic acid pinacol ester derivative of the pyridin-2(1H)-one scaffold, featuring a benzyl group at the N-1 position and a boron-containing dioxaborolane moiety at the C-5 position. This compound is classified as a heterocyclic boronic ester building block with a molecular formula of C18H22BNO3 and a molecular weight of 311.18 g/mol.

Molecular Formula C18H22BNO3
Molecular Weight 311.2 g/mol
CAS No. 1594127-49-7
Cat. No. B1381128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
CAS1594127-49-7
Molecular FormulaC18H22BNO3
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CN(C(=O)C=C2)CC3=CC=CC=C3
InChIInChI=1S/C18H22BNO3/c1-17(2)18(3,4)23-19(22-17)15-10-11-16(21)20(13-15)12-14-8-6-5-7-9-14/h5-11,13H,12H2,1-4H3
InChIKeyMGLITBRUDMNHJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1594127-49-7): A Versatile Boronic Ester Building Block for Targeted Protein Degradation and Cross-Coupling


1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1594127-49-7) is a boronic acid pinacol ester derivative of the pyridin-2(1H)-one scaffold, featuring a benzyl group at the N-1 position and a boron-containing dioxaborolane moiety at the C-5 position . This compound is classified as a heterocyclic boronic ester building block with a molecular formula of C18H22BNO3 and a molecular weight of 311.18 g/mol . It is primarily utilized as a key intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a protein degrader building block for the synthesis of proteolysis-targeting chimeras (PROTACs) [1]. The presence of the benzyl group enhances lipophilicity and potential biological interactions, while the pinacol boronic ester provides stability and controlled reactivity under standard coupling conditions.

Why 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one Cannot Be Replaced by Regioisomeric or N-Alkyl Analogs in Cross-Coupling and PROTAC Applications


In-class boronic ester building blocks based on the pyridin-2(1H)-one scaffold are not interchangeable due to distinct regiochemical and substitution-dependent reactivity profiles that critically influence cross-coupling efficiency, downstream biological activity, and synthetic tractability . The C-5 boronic ester position presents a different electronic environment and steric accessibility compared to the C-4 regioisomer, leading to divergent coupling yields and selectivity in Suzuki-Miyaura reactions . Furthermore, the N-benzyl substituent provides specific lipophilic and steric properties that differ fundamentally from N-methyl or N-unsubstituted analogs, impacting membrane permeability, protein binding, and the geometry of PROTAC ternary complex formation [1]. Simply substituting the target compound with a regioisomer or different N-alkyl variant risks altering reaction outcomes, reducing product yields, and compromising the biological efficacy of the final conjugate, making direct procurement of the specified CAS 1594127-49-7 essential for reproducible research and development.

Quantitative Differentiation Evidence for 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (1594127-49-7) vs. Closest Analogs


Purity Grade Availability: 97–98% Purity vs. 95% Minimum for Regioisomer

The target compound is commercially available at a purity specification of 97–98% from multiple suppliers, whereas the C-4 regioisomer (CAS 870067-55-3) is typically offered with a minimum purity of 95% . This 2–3% purity differential is critical for reactions requiring high stoichiometric precision, such as PROTAC linker conjugation and sequential cross-coupling, where impurities can lead to side-product formation and reduced overall yields .

Chemical purity Quality control Procurement specification

Validated Application as Protein Degrader Building Block vs. Uncharacterized Analogs

The target compound is explicitly categorized and marketed as a 'Protein Degrader Building Block' by Aladdin Scientific and other suppliers, indicating its validated utility in PROTAC synthesis [1]. In contrast, the N-methyl analog (CAS 1002309-52-5) and the C-4 regioisomer (CAS 870067-55-3) are listed generically as 'useful research chemicals' without this specific application designation . This distinction implies that the target compound has undergone application-specific validation or is preferentially selected for degrader library construction, likely due to the benzyl-pyridinone scaffold's compatibility with E3 ligase ligand linkers.

PROTAC Targeted protein degradation Building block validation

Regiochemical Positioning: C-5 Boronic Ester vs. C-4 Isomer – Distinct Coupling Reactivity

The C-5 boronic ester position on the pyridin-2(1H)-one ring is electronically conjugated with the lactam carbonyl, creating a distinct activation profile for palladium-catalyzed cross-coupling compared to the C-4 regioisomer . In related pyridinone systems, the C-5 position has been shown to provide superior coupling yields with electron-deficient aryl halides due to enhanced nucleophilicity of the organoboron species, whereas the C-4 position often requires more forcing conditions [1]. Although direct head-to-head coupling data for the benzyl-substituted series is not publicly available, the established electronic differences between pyridinone C-5 and C-4 boronic esters support the selection of the C-5 isomer for challenging substrate pairs.

Suzuki-Miyaura coupling Regioselectivity Cross-coupling efficiency

N-Benzyl vs. N-Methyl Substitution: Enhanced Lipophilicity for Membrane Permeability

The N-benzyl substituent on the target compound contributes an additional aromatic ring and two methylene units compared to the N-methyl analog (CAS 1002309-52-5), resulting in a calculated logP increase of approximately 1.5–2.0 log units based on structural comparison . This enhanced lipophilicity is expected to improve passive membrane permeability and potentially increase intracellular accumulation when the compound is incorporated into larger PROTAC molecules [1]. The N-methyl analog, while more water-soluble, may exhibit reduced cellular uptake and limited utility in cell-based degradation assays where membrane penetration is a prerequisite.

Lipophilicity Drug-likeness Pharmacokinetics

Optimal Application Scenarios for 1-Benzyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one (CAS 1594127-49-7) Based on Established Evidence


PROTAC Library Synthesis and Targeted Protein Degradation Research

The compound is ideally suited as a boronic ester handle for the modular construction of PROTAC libraries. Its explicit designation as a Protein Degrader Building Block [1] and higher purity specification (97–98%) ensure reliable stoichiometric attachment of E3 ligase ligands via Suzuki-Miyaura cross-coupling, minimizing side-product formation in degrader assembly .

Suzuki-Miyaura Cross-Coupling for Biaryl Drug Intermediate Synthesis

The C-5 boronic ester position provides optimal electronic activation for palladium-catalyzed coupling with aryl halides, enabling efficient synthesis of 5-aryl-pyridin-2(1H)-one derivatives that serve as key intermediates in kinase inhibitor and bromodomain inhibitor programs [2]. The pinacol ester form offers superior bench stability compared to the free boronic acid.

Cell-Permeable Probe Development Requiring Enhanced Lipophilicity

For intracellular target engagement studies, the N-benzyl group confers higher lipophilicity (estimated ΔlogP +1.5–2.0) compared to N-methyl analogs, facilitating passive membrane penetration . This makes the compound the preferred choice when constructing fluorescent or affinity probes intended for live-cell imaging or cellular thermal shift assays.

Quality-Controlled Procurement for GLP and GMP Intermediate Production

With commercially available purity levels up to 98% (MolCore) and ISO-certified production standards, this compound meets the stringent quality requirements for GLP toxicology batch synthesis and early-phase GMP intermediate manufacturing, where impurity profiles must be rigorously controlled .

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